molecular formula C17H22N4O B6085205 2-(4-PHENYLPIPERAZIN-1-YL)-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

2-(4-PHENYLPIPERAZIN-1-YL)-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6085205
M. Wt: 298.4 g/mol
InChI Key: SLTPZOUBAIFDNZ-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-6-propyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a phenyl group and a dihydropyrimidinone moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-6-propyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 4-phenylpiperazine with a suitable pyrimidinone precursor. One common method is the condensation reaction between 4-phenylpiperazine and 6-propyl-3,4-dihydropyrimidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group or the piperazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylpiperazin-1-yl)-6-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a piperazine ring with a dihydropyrimidinone moiety sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-6-14-13-16(22)19-17(18-14)21-11-9-20(10-12-21)15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTPZOUBAIFDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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